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Abstract

1-Fluoro-3-methoxy-5-methylbenzene, a substituted aromatic compound, holds potential as
a building block in medicinal chemistry and materials science. The strategic placement of
fluoro, methoxy, and methyl groups on the benzene ring imparts unique electronic and steric
properties that can influence molecular interactions and metabolic stability. This technical guide
provides a comprehensive literature review of 1-Fluoro-3-methoxy-5-methylbenzene,
including its physicochemical properties, proposed synthesis routes, and potential applications,
with a particular focus on its relevance in drug development. Due to the limited availability of
direct experimental data for this specific molecule, this guide also incorporates data from
structurally analogous compounds to provide a predictive overview.

Introduction

Fluorinated aromatic compounds are of significant interest in the pharmaceutical industry. The
introduction of a fluorine atom can dramatically alter a molecule's pharmacokinetic and
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pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding
affinity to target proteins, and improved bioavailability. The presence of a methoxy group, a
common feature in many bioactive natural products and synthetic drugs, can also influence a
compound's solubility, electronic properties, and metabolic pathways. The additional methyl
group in 1-Fluoro-3-methoxy-5-methylbenzene provides another point of modification and
can impact the molecule's lipophilicity and steric profile. This guide aims to consolidate the
available information on 1-Fluoro-3-methoxy-5-methylbenzene and provide a forward-looking
perspective on its potential applications.

Physicochemical and Spectroscopic Data

Direct experimental data for 1-Fluoro-3-methoxy-5-methylbenzene is not extensively
available in the public domain. The following tables summarize the known identifiers for this
compound and present a compilation of experimental data for structurally related compounds
to provide an estimated physicochemical and spectroscopic profile.

Table 1. Compound Identifiers for 1-Fluoro-3-methoxy-5-methylbenzene

Identifier Value

IUPAC Name 1-Fluoro-3-methoxy-5-methylbenzene

Synonyms 3-Fluoro-5-methylanisole

CAS Number 160911-11-5

Molecular Formula C8H9FO

Molecular Weight 140.16 g/mol

inChi INChl=1S/C8H9FO/c1-6-3-7(10-2)5-8(9)4-6/h3-
5H,1-2H3

InChlKey XZBXPBDJLUJLEU-UHFFFAOYSA-N

Canonical SMILES CC1=CC(=CC(=C1l)F)OC

Table 2: Physical Properties of 1-Fluoro-3-methoxy-5-methylbenzene and Analogous
Compounds
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Melting Point Boiling Point . Refractive
Compound Density (g/mL)
(°C) (°C) Index
1-Fluoro-3-
Data not Data not Data not Data not
methoxy-5- ) ) ] )
available available available available
methylbenzene
1-Fluoro-3-
158 (at 743
methoxybenzene  -35 1.104 1.4890
mmHg)
[1]
3-Methylanisole - 175-176 0.969 1.513
1-Fluoro-3-
-111 116 1.001 1.469
methylbenzene
Table 3: Predicted and Analogous Spectroscopic Data
1-Fluoro-3-methoxy-  1-Fluoro-3-

Spectroscopy

5-methylbenzene
(Predicted)

methoxybenzene
(Experimental)

3-Methylanisole
(Experimental)

1H NMR (CDCls, ppm)

0 ~6.5-6.8 (m, 3H, Ar-
H), 3.78 (s, 3H,
OCHs), 2.35 (s, 3H,
CHs)

57.21 (t, J=8.1 Hz,
1H), 6.75-6.65 (m,
3H), 3.80 (s, 3H)

57.18 (t, J=7.8 Hz,
1H), 6.80-6.70 (m,
3H), 3.81 (s, 3H), 2.36
(s, 3H)

13C NMR (CDCls,

& ~164 (d, J=243 Hz,
C-F), 161 (s, C-0),
141 (s, C-CHs), 110-

5 163.6 (d, J=243.5
Hz), 160.8 (s), 130.3
(d, J=10.4 Hz), 110.1

0 159.8, 138.9, 129.2,
121.3, 115.8, 112.0,

ppm) (s), 106.9 (d, J=21.1
115 (m, Ar-C), 55 (s, 55.1, 21.6[2]
Hz), 101.4 (d, J=24.7
OCHs3), 22 (s, CH3)
Hz), 55.3 (s)
~3000-2800 (C-H),
IR (cm™1) ~1600 (C=C), ~1250 Data not available Data not available

(C-0), ~1200 (C-F)

Mass Spectrum (m/z)

M* at 140.06

M* at 126.05

M* at 122.07
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Synthesis and Experimental Protocols

A definitive, published synthesis protocol for 1-Fluoro-3-methoxy-5-methylbenzene is not
readily available. However, a plausible synthetic route can be proposed based on established
organic chemistry reactions and the synthesis of analogous compounds. A likely starting
material is 3-fluoro-5-methylphenol.

Proposed Synthesis Workflow

Proposed Synthesis of 1-Fluoro-3-methoxy-5-methylbenzene

Methylating Agent (e.g., Dimethyl Sulfate, Methyl Iodide?

Base (e.g., K2COs, NaH)
1
b ‘REBETSWM'"( Methylation of Phenolic Hydroxyl Group Yields 1-Fluoro-3-methoxy-5-methylbenzene

Solvent (e.g., Acetone, DMF)

3-Fluoro-5-methylphenol

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 1-Fluoro-3-methoxy-5-methylbenzene.

Detailed Experimental Protocol (Proposed)

This protocol is a general procedure for the O-methylation of a phenol and would require
optimization for the specific synthesis of 1-Fluoro-3-methoxy-5-methylbenzene.

Materials:

3-Fluoro-5-methylphenol

Dimethyl sulfate (DMS) or Methyl iodide (Mel)

Anhydrous potassium carbonate (K2COs)

Acetone or N,N-Dimethylformamide (DMF)
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Diethyl ether

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSQOa)

Procedure:

To a solution of 3-fluoro-5-methylphenol (1.0 eq) in acetone or DMF (10 mL/mmol of phenol)
in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add
anhydrous potassium carbonate (2.0-3.0 eq).

« Stir the suspension vigorously at room temperature for 15-30 minutes.
e Add dimethyl sulfate or methyl iodide (1.1-1.5 eq) dropwise to the suspension.

o Heat the reaction mixture to reflux (for acetone) or at 60-80 °C (for DMF) and monitor the
reaction progress by Thin Layer Chromatography (TLC).

 After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

« Filter the solid potassium carbonate and wash it with a small amount of acetone or diethyl
ether.

o Concentrate the filtrate under reduced pressure to remove the solvent.

e Dissolve the residue in diethyl ether and wash successively with water, saturated aqueous
sodium bicarbonate solution, and brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

 Purify the crude product by flash column chromatography on silica gel (e.g., using a
hexane/ethyl acetate gradient) to afford the pure 1-Fluoro-3-methoxy-5-methylbenzene.

Chemical Reactivity and Potential Transformations
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The reactivity of the benzene ring in 1-Fluoro-3-methoxy-5-methylbenzene towards
electrophilic aromatic substitution is influenced by the directing effects of the three substituents.

e -OCHs (Methoxy group): A strong activating group and is ortho, para-directing.
e -CHs (Methyl group): A weak activating group and is ortho, para-directing.

o -F (Fluoro group): A deactivating group (due to its high electronegativity) but is ortho, para-
directing (due to resonance effects of its lone pairs).

Directing Effects on Electrophilic Aromatic Substitution

Caption: Summary of substituent effects on the aromatic ring.

The positions ortho to the strongly activating methoxy group (C2 and C4) and the position ortho
to the methyl group and para to the fluoro group (C6) are the most likely sites for electrophilic
attack. The steric hindrance between the substituents will also play a role in determining the
regioselectivity of the reaction.

Applications in Drug Development

While there are no specific drugs reported to contain the 1-Fluoro-3-methoxy-5-
methylbenzene moiety, its structural features are present in numerous biologically active
molecules. The combination of a fluorinated and methoxylated phenyl ring is a common motif in
medicinal chemistry.

The introduction of fluorine can block metabolic oxidation at that position, leading to a longer
half-life of the drug.[3][4][5][6][7] The methoxy group can participate in hydrogen bonding with
biological targets and its metabolism (O-demethylation) can be a route of drug clearance.

Hypothetical Role in a Signaling Pathway

Many kinase inhibitors, for example, feature substituted aromatic rings that occupy the ATP-
binding pocket of the enzyme. The substituents on the ring are crucial for establishing specific
interactions and achieving selectivity. A molecule like 1-Fluoro-3-methoxy-5-methylbenzene
could serve as a scaffold to which other functional groups are attached to create a potent and
selective inhibitor.
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Hypothetical Kinase Inhibition Pathway
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Caption: Hypothetical role of a 1-Fluoro-3-methoxy-5-methylbenzene-containing compound

as a kinase inhibitor.

Conclusion
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1-Fluoro-3-methoxy-5-methylbenzene is a chemical entity with significant potential,
particularly as an intermediate in the synthesis of novel pharmaceutical agents. Although direct
experimental data is currently sparse, by examining its structural analogs, we can infer its likely
physicochemical properties, reactivity, and potential applications. The presence of the fluoro,
methoxy, and methyl groups provides a unique combination of electronic and steric features
that can be exploited in the design of new molecules with tailored biological activities. Further
research into the synthesis and characterization of this compound is warranted to fully explore
its utility in drug discovery and other areas of chemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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